
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is a fluorinated heterocyclic compound It features a pyridine ring substituted with difluoromethyl and fluorine groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common route includes:
Halogenation: Introduction of fluorine atoms into the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the difluoromethyl group to a carboxylic acid or other oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of difluoromethyl alcohols or aldehydes.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology
In biological research, this compound is investigated for its potential as a bioisostere in drug design. The presence of fluorine atoms can enhance the binding affinity and selectivity of pharmaceutical agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as anti-inflammatory, antiviral, and anticancer agents. The fluorinated groups can improve the pharmacokinetic properties of these drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its stability and reactivity make it suitable for various applications in crop protection.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can form strong hydrogen bonds and dipole interactions, enhancing the binding affinity to the target site. This can lead to inhibition or modulation of the target’s activity, resulting in the desired therapeutic or pesticidal effect.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)-2-fluoropyridine-3-carboxylic acid
- 4-(Difluoromethyl)-3-fluoropyridine-2-carboxylic acid
- 4-(Difluoromethyl)-2-chloropyridine-3-carboxylic acid
Uniqueness
4-(Difluoromethyl)-2-fluoropyridine-3-carboxylic acid is unique due to the specific positioning of the difluoromethyl and fluorine groups on the pyridine ring. This configuration can result in distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to similar compounds, it may offer improved selectivity and potency in certain applications.
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoropyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO2/c8-5(9)3-1-2-11-6(10)4(3)7(12)13/h1-2,5H,(H,12,13) |
InChI Key |
OXIZBXWLUNAUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


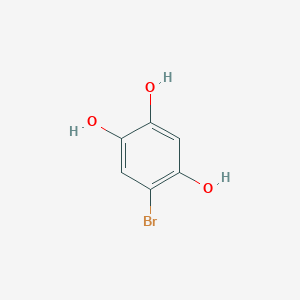
![2-Bromo-5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B13573802.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
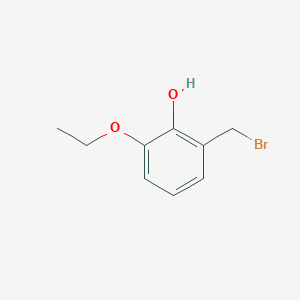
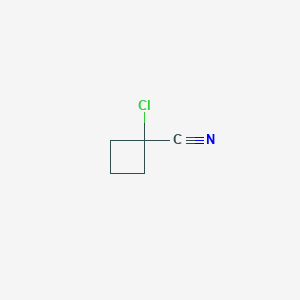
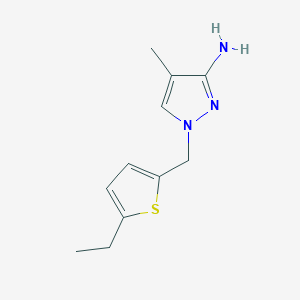
![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)

![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)
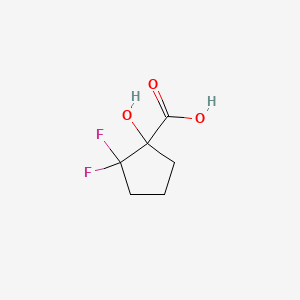
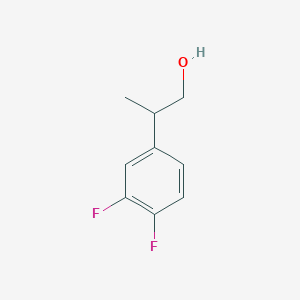
![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)


